molecular formula C16H18O B1618504 1-Methoxy-4-(2-phenylpropan-2-yl)benzene CAS No. 6623-93-4

1-Methoxy-4-(2-phenylpropan-2-yl)benzene

Cat. No.: B1618504
CAS No.: 6623-93-4
M. Wt: 226.31 g/mol
InChI Key: QFRZPXZJXKYCIW-UHFFFAOYSA-N
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Description

1-Methoxy-4-(2-phenylpropan-2-yl)benzene is a substituted aromatic compound featuring a methoxy group (-OCH₃) at the para position of a benzene ring and a bulky 2-phenylpropan-2-yl (tert-phenylpropyl) substituent. This tert-phenylpropyl group consists of a central carbon bonded to two methyl groups and a phenyl ring, creating significant steric hindrance. While direct data on its synthesis or applications are sparse in the provided evidence, analogous compounds (e.g., methyl chavicol, anethole) highlight the importance of substituent effects on reactivity and biological activity .

Properties

CAS No.

6623-93-4

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

1-methoxy-4-(2-phenylpropan-2-yl)benzene

InChI

InChI=1S/C16H18O/c1-16(2,13-7-5-4-6-8-13)14-9-11-15(17-3)12-10-14/h4-12H,1-3H3

InChI Key

QFRZPXZJXKYCIW-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC

Other CAS No.

6623-93-4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Alkenyl/Propenyl Substituents

  • 1-Methoxy-4-(1-propenyl)benzene (trans-Anethole) :

    • Structure : Contains a trans-propenyl group (-CH₂CH=CH₂) instead of the tert-phenylpropyl group.
    • Properties/Applications : Dominant in Illicium verum extracts (100% peak area in GC-MS) , exhibits antimicrobial activity , and serves as a flavoring agent. Its isomerization from methyl chavicol (1-methoxy-4-(2-propenyl)benzene) is catalyzed by strong basic sites, achieving 89% selectivity .
    • Key Difference : The propenyl group enables isomerization and higher bioactivity compared to the sterically hindered tert-phenylpropyl group.
  • 1-Methoxy-4-(2-propenyl)benzene (Methyl Chavicol) :

    • Structure : Propenyl group in the cis-configuration.
    • Reactivity : Acts as a precursor to trans-anethole via base-catalyzed isomerization (activation energy: 5.65–8.67 kJ/mol) .
    • Contrast : The tert-phenylpropyl group in the target compound likely resists such isomerization due to steric constraints.

Analogues with Alkyl Substituents

  • 1-Methoxy-4-(1-methylethyl)benzene (p-Cymene Derivative) :
    • Structure : Features an isopropyl group (-CH(CH₃)₂).
    • Reactivity : Undergoes oxidation to form hydroperoxides and ketones (e.g., 1-methyl-1-(4-methoxyphenyl)ethyl hydroperoxide) via free-radical mechanisms .
    • Comparison : The tert-phenylpropyl group in the target compound may hinder similar oxidative pathways due to increased steric bulk.

Derivatives with Functionalized Substituents

  • 1-Methoxy-4-(2-nitro-1-((2-phenylpropan-2-yl)peroxy)ethyl)benzene (3Ha) :
    • Structure : Nitro and peroxygenated tert-phenylpropyl substituent.
    • Synthesis : Prepared via asymmetric peroxidation of α,β-unsaturated nitroalkenes (65% yield, 92% ee) .
    • Implication : Demonstrates the feasibility of functionalizing the tert-phenylpropyl group for complex syntheses.

Data Table: Key Structural and Functional Comparisons

Compound Name Structural Feature Key Properties/Applications References
1-Methoxy-4-(2-phenylpropan-2-yl)benzene Methoxy + tert-phenylpropyl group Potential steric hindrance in synthesis
1-Methoxy-4-(1-propenyl)benzene (Anethole) Trans-propenyl group Antimicrobial, flavoring agent
1-Methoxy-4-(2-propenyl)benzene Cis-propenyl group Isomerizes to trans-anethole
1-Methoxy-4-(1-methylethyl)benzene Isopropyl group Forms hydroperoxides via oxidation
3Ha (Nitro-peroxy derivative) Nitro-peroxy functionalization High enantioselectivity in synthesis

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